molecular formula C13H26Cl2N2O2 B2592036 Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride CAS No. 930604-29-8

Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride

Cat. No.: B2592036
CAS No.: 930604-29-8
M. Wt: 313.26
InChI Key: GCLPMHPBTNQQCJ-UHFFFAOYSA-N
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Description

Ethyl 1,4’-bipiperidine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C13H26Cl2N2O2 and a molecular weight of 313.27 g/mol . It is a derivative of bipiperidine, a bicyclic structure consisting of two piperidine rings. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,4’-bipiperidine-4-carboxylate dihydrochloride typically involves the esterification of 1,4’-bipiperidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,4’-bipiperidine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1,4’-bipiperidine-4-carboxylate dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 1,4’-bipiperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Ethyl 1,4’-bipiperidine-4-carboxylate dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability. This makes it more suitable for various research applications compared to its non-salt counterparts .

Biological Activity

Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential as an enzyme inhibitor and receptor ligand. This article provides a comprehensive overview of its biological activity, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bipiperidine structure, which contributes to its biological activity. The compound can be represented as follows:

  • Chemical Formula: C₁₃H₁₈Cl₂N₂O₂
  • Molecular Weight: 303.20 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound modulates the activity of these targets, leading to various biochemical effects. Key mechanisms include:

  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Binding: It binds to various receptors, altering signaling pathways and influencing cellular responses.

Applications in Scientific Research

This compound has diverse applications in scientific research:

  • Enzyme Studies: Used to investigate enzyme interactions and inhibition mechanisms.
  • Drug Development: Serves as a precursor or building block in the synthesis of pharmaceuticals.
  • Biological Assays: Employed in receptor binding assays to assess ligand-receptor interactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolism
Receptor BindingModulates receptor activity
Antimicrobial ActivityExhibited activity against Mycobacterium tuberculosis

Case Studies and Research Findings

  • Inhibition of Mycobacterium tuberculosis :
    A study demonstrated that derivatives of Ethyl 1,4'-bipiperidine-4-carboxylate showed varying degrees of activity against Mycobacterium tuberculosis. The compound's structural modifications influenced its efficacy, with some analogs achieving minimum inhibitory concentrations (MIC) as low as 2.7 µM .
  • Molecular Docking Studies :
    Molecular docking studies have elucidated the binding affinities of Ethyl 1,4'-bipiperidine-4-carboxylate with target enzymes. These studies suggest that specific functional groups on the compound enhance its binding efficiency and inhibitory potential .
  • Structure-Activity Relationship (SAR) :
    Research into the SAR of related compounds indicates that modifications to the bipiperidine structure can significantly impact biological activity. For instance, substitutions at the 4-position of the piperidine ring have been shown to either enhance or diminish enzyme inhibitory effects .

Properties

IUPAC Name

ethyl 1-piperidin-4-ylpiperidine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12;;/h11-12,14H,2-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLPMHPBTNQQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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